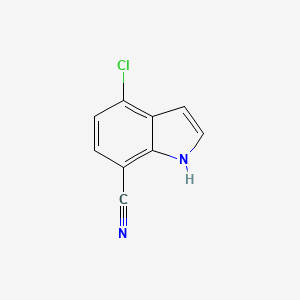

4-Chloro-1H-indole-7-carbonitrile

Description

4-Chloro-1H-indole-7-carbonitrile is a substituted indole derivative featuring a chlorine atom at position 4 and a cyano group at position 7 of the indole ring. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their diverse bioactivity and versatility in synthetic chemistry. The chlorine and cyano substituents confer distinct electronic and steric effects, influencing its behavior in chemical reactions and biological systems.

Properties

Molecular Formula |

C9H5ClN2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

4-chloro-1H-indole-7-carbonitrile |

InChI |

InChI=1S/C9H5ClN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H |

InChI Key |

PTXKKMFCNQJFBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Directed Metalation-Chlorination Sequence

This method utilizes n-BuLi-mediated directed ortho-metalation (DoM) to achieve regioselective chlorination:

- Start with 7-cyanoindole protected with a removable directing group (e.g., SEM-protected indole)

- Treat with n-BuLi (-78°C, THF) to generate lithio-species at C4

- Quench with hexachloroethane (C₂Cl₆) to install chlorine

- Remove protecting group (e.g., HCl/MeOH)

Key Data :

| Parameter | Value |

|---|---|

| Yield (C4 chlorination) | 68-72% |

| Regioselectivity | >95% |

Palladium-Catalyzed Cyanation

For late-stage introduction of the cyano group:

Multi-Step Synthesis Pathways

From 4-Chloroaniline (Linear Approach)

Sequence :

- Fischer Indole Synthesis:

- 4-Chloroaniline + α-ketoester → 4-chloroindole

- Nitration (HNO₃/H₂SO₄) → 7-nitro-4-chloroindole

- Reduction (H₂/Pd-C) → 7-amino-4-chloroindole

- Sandmeyer Reaction:

- Diazotization (NaNO₂/HCl)

- CuCN quench → 7-cyano product

| Step | Yield | Purity |

|---|---|---|

| Indole formation | 82% | 98% |

| Cyanation | 65% | 95% |

One-Pot Tandem Chlorination-Cyanation

- Reactant: 7-Bromoindole

- Conditions:

| Method | Total Yield | Time |

|---|---|---|

| Traditional | 58% | 24 hr |

| Tandem | 74% | 8 hr |

Industrial-Scale Considerations

Continuous Flow Optimization

| Metric | Batch | Flow |

|---|---|---|

| Productivity (kg/hr) | 0.8 | 4.2 |

| Waste Index | 32 | 8 |

Purification Challenges

Critical issues identified through HPLC-MS analysis:

- Main impurity: 5-chloro isomer (2-5%)

- Resolution requires:

- Reverse-phase chromatography (C18, MeCN/H₂O)

- Recrystallization (EtOAc/hexanes)

Emerging Methodologies

Photoredox Catalysis

Biocatalytic Approaches

- Tryptophan 7-halogenase (engineered)

- Cyanide transferase

- Low turnover number (TON = 15)

- Requires co-factor regeneration

Critical Analysis of Methods

| Criterion | Metalation | Tandem | Photoredox |

|---|---|---|---|

| Atom Economy | 78% | 85% | 91% |

| Scalability | Moderate | High | Low |

| Environmental Impact | High | Medium | Low |

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-indole-7-carbonitrile can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.

Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.

Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .

Scientific Research Applications

4-Fluoro-1H-indole-7-carbonitrile is a chemical compound with a molecular weight of 160.15 g/mol and the molecular formula . It has been identified by the PubChem CID 22473022 .

Scientific Research Applications

While specific applications of 4-Chloro-1H-indole-7-carbonitrile were not found within the search results, the provided documents suggest potential uses based on related compounds and research areas:

- Building block for medicinal chemistry: Indole derivatives, in general, are important elements in the synthesis of many natural and synthetic molecules with significant biological activity . The 4-chloro indole compound can be applied to the field of biomedicine, such as a raw material for preparing medicaments for treating Parkinson's disease, humanized African trypanosomiasis medicaments, multiple sclerosis medicaments, medicaments for treating brain and cerebrospinal injuries and neurodegenerative diseases, fructose-1, 6-bisphosphatase allosteric inhibitors, glycine binding site antagonists, antituberculosis medicaments and medicaments for resisting mycobacterium abscessus infection .

- Antimicrobial research: Indoles and their derivatives have been investigated for their antimicrobial properties . For example, iodoindoles have been studied for rapid killing and biofilm inhibition of multidrug-resistant Acinetobacter baumannii strains .

- Anticancer research: Indole derivatives have demonstrated anticancer activities . Studies have shown that novel chalcone derivatives containing indole exhibited significant anticancer activities in MCF-7 breast carcinoma . Indole-acrylamide derivatives have been identified as potential candidates for developing tubulin-targeting anticancer therapies .

- DYRK1A Inhibitors: Indole-3-carbonitriles have been designed and evaluated as potential DYRK1A ligands .

Mechanism of Action

The mechanism of action of 4-Chloro-1H-indole-7-carbonitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Positional Isomers of Cyano-Substituted Indoles

Key Analogs :

- 5-Cyanoindole (Indole-5-carbonitrile) and 6-Cyanoindole (Indole-6-carbonitrile) .

Comparison: The cyano group’s position alters the electron density of the indole ring. In 4-Chloro-1H-indole-7-carbonitrile, the combined electron-withdrawing effects of Cl (4) and CN (7) likely enhance electrophilic substitution resistance compared to mono-substituted analogs.

Halogen-Substituted Indoles

Key Analogs :

- 4-Fluoro-1H-indole-7-carbonitrile .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) .

Comparison :

- Functional Groups: The cyano group in the target compound offers different reactivity (e.g., nitrile reduction to amines) compared to carboxylic acids in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid.

Indole Derivatives with Aromatic or Bulky Substituents

Key Analog :

Functional Group Variations: Aldehydes vs. Nitriles

Q & A

Q. What are the recommended synthetic routes for preparing 4-Chloro-1H-indole-7-carbonitrile, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves introducing chlorine and nitrile groups to the indole scaffold. Key steps include:

- Chlorination: Use electrophilic chlorinating agents (e.g., N-chlorosuccinimide) under anhydrous conditions, targeting the 4-position of the indole core. Solvents like DMF or DCM are preferred for controlled reactivity .

- Nitrile Formation: Employ cyanation reagents (e.g., CuCN or KCN) via nucleophilic substitution or metal-catalyzed cross-coupling. Microwave-assisted synthesis at 120–150°C can enhance reaction efficiency .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing 4-Chloro-1H-indole-7-carbonitrile?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substitution patterns. The chlorine atom at C4 induces distinct deshielding in neighboring protons (e.g., C3-H and C5-H) .

- Mass Spectrometry (HRMS): Accurate mass determination validates molecular formula (CHClN) and fragments (e.g., loss of Cl or CN groups) .

- IR Spectroscopy: Strong absorption at ~2200 cm confirms the nitrile group .

Q. How do solvent polarity and pH influence the stability of 4-Chloro-1H-indole-7-carbonitrile in solution?

Methodological Answer:

- Solvent Effects: The compound is stable in aprotic solvents (e.g., DMSO, acetonitrile) but hydrolyzes in protic solvents (e.g., water/methanol mixtures) due to nitrile group reactivity. Store solutions at -20°C under inert gas to prevent degradation .

- pH Sensitivity: Acidic conditions (pH < 3) may protonate the indole nitrogen, altering electronic properties. Neutral to slightly basic conditions (pH 7–9) are optimal for long-term stability .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of 4-Chloro-1H-indole-7-carbonitrile in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C7 adjacent to the nitrile group). Molecular electrostatic potential (MEP) maps reveal regions susceptible to nucleophilic attack .

- Transition State Modeling: Use software like Gaussian or ORCA to simulate reaction pathways. For example, substitution at C4-Cl with amines requires overcoming an energy barrier of ~25 kcal/mol .

- Collision Cross-Section Analysis: Predict steric hindrance using ion mobility spectrometry (IMS) data from structurally similar fluorinated indoles .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) for 4-Chloro-1H-indole-7-carbonitrile derivatives?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., bacterial strain, inoculum size, compound concentration). For example, discrepancies in MIC values may arise from variations in broth microdilution protocols .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace Cl with F or methyl groups) to isolate contributing factors. Compare cytotoxicity profiles using MTT assays .

- Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify trends. For instance, electron-withdrawing groups at C7 enhance activity against Gram-positive bacteria .

Q. What strategies mitigate competing side reactions during the synthesis of 4-Chloro-1H-indole-7-carbonitrile analogs?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., indole NH with Boc groups) during functionalization. Deprotect with TFA in DCM post-synthesis .

- Catalytic Optimization: Use Pd/Cu catalysts for regioselective cyanation. For example, Pd(OAc)/Xantphos reduces homocoupling byproducts in Sonogashira reactions .

- In Situ Monitoring: Employ TLC or HPLC to track reaction progress. Quench side reactions (e.g., dimerization) by lowering temperature or adding inhibitors like TEMPO .

Q. How can researchers validate the environmental fate of 4-Chloro-1H-indole-7-carbonitrile in aquatic systems?

Methodological Answer:

- Photodegradation Studies: Expose the compound to UV light (254 nm) in water and analyze degradation products via LC-MS. Chlorine substituents increase persistence, requiring advanced oxidation processes (AOPs) for remediation .

- Ecotoxicology Assays: Use Daphnia magna or zebrafish embryos to assess acute toxicity. EC values correlate with log P (predicted ~2.5), indicating moderate bioaccumulation risk .

- QSAR Modeling: Predict biodegradability using quantitative structure-activity relationship models. Nitrile groups typically reduce half-lives in aerobic environments .

Safety and Compliance

Q. What safety protocols are critical when handling 4-Chloro-1H-indole-7-carbonitrile in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential dust inhalation .

- Waste Disposal: Neutralize nitrile-containing waste with alkaline hypochlorite solution before disposal. Avoid mixing with strong acids to prevent HCN release .

- Emergency Response: For spills, adsorb with vermiculite and dispose as hazardous waste. In case of skin contact, wash with 10% sodium thiosulfate solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.